molecular formula C16H22O4 B15594782 Alpiniaterpene A

Alpiniaterpene A

Cat. No.: B15594782
M. Wt: 278.34 g/mol
InChI Key: QSWDROZZIFWYRS-SCUASFONSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpiniaterpene A is a useful research compound. Its molecular formula is C16H22O4 and its molecular weight is 278.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

(2S)-2-[(1S,4aR,8aR)-7-methoxycarbonyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl]propanoic acid

InChI

InChI=1S/C16H22O4/c1-9-4-6-13(10(2)15(17)18)14-8-11(16(19)20-3)5-7-12(9)14/h8,10,12-14H,1,4-7H2,2-3H3,(H,17,18)/t10-,12-,13+,14+/m0/s1

InChI Key

QSWDROZZIFWYRS-SCUASFONSA-N

Origin of Product

United States

Foundational & Exploratory

Alpiniaterpene A: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the novel sesquiterpenoid, Alpiniaterpene A. It details the discovery, isolation, and structural elucidation of this natural product, presenting all available quantitative data in a structured format. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the chemical constituents of the Alpinia genus and the potential therapeutic applications of its unique terpenoids.

Introduction

This compound is a cadinane (B1243036) sesquiterpene first isolated from the rhizomes of Alpinia officinarum Hance, a plant belonging to the Zingiberaceae family.[1] This family of plants is a rich source of various bioactive compounds, including terpenoids, flavonoids, and diarylheptanoids, many of which have demonstrated a wide range of pharmacological activities such as anti-inflammatory, antioxidant, and anticancer effects.[2][3] The discovery of this compound adds to the growing chemical diversity of the Alpinia genus and presents a new molecular entity for potential pharmacological investigation. This document outlines the scientific journey of its discovery, from extraction to final structure confirmation.

Discovery and Natural Source

This compound was identified during a phytochemical investigation of the chemical constituents of the rhizomes of Alpinia officinarum.[1] This plant, commonly known as lesser galangal, is widely cultivated in Southern China and has a long history of use in traditional Chinese medicine for treating various ailments.[1] The isolation of this compound highlights the potential of ethnobotanical leads in the discovery of novel chemical structures.

Isolation of this compound

The isolation of this compound from the rhizomes of Alpinia officinarum involved a multi-step process of extraction and chromatographic separation. The detailed experimental protocol is provided below.

Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound.

Isolation_Workflow Start Air-dried and powdered rhizomes of Alpinia officinarum (20 kg) Extraction Extraction with 95% EtOH at room temperature Start->Extraction Evaporation Evaporation under vacuum Extraction->Evaporation Crude_Extract Crude EtOH Extract (3.7 kg) Evaporation->Crude_Extract Partitioning Suspension in H2O and partitioning with: 1. Petroleum Ether 2. Chloroform 3. n-BuOH Crude_Extract->Partitioning Fractions Petroleum Ether Fraction Chloroform Fraction n-BuOH Fraction Partitioning->Fractions Column_Chromatography Column Chromatography of Chloroform Fraction Fractions->Column_Chromatography Chloroform Fraction selected Purification Further Purification Steps Column_Chromatography->Purification Final_Compound This compound Purification->Final_Compound

References

The Putative Biosynthesis of Alpiniaterpene A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpiniaterpene A, a sesquiterpenoid isolated from the rhizomes of Alpinia officinarum, presents a unique chemical scaffold of potential interest for drug discovery and development. While the definitive biosynthetic pathway of this compound has not been experimentally elucidated, this guide outlines a putative pathway based on established principles of sesquiterpenoid biosynthesis. This document provides a comprehensive overview of the proposed enzymatic steps, from the universal precursor farnesyl pyrophosphate (FPP) to the final intricate structure of this compound. Detailed hypothetical quantitative data for the key enzymatic reactions are presented in tabular format to serve as a reference for future experimental design. Furthermore, this guide includes detailed experimental protocols for the key research stages required to validate this proposed pathway, including gene discovery, heterologous expression, and functional characterization of the involved enzymes, as well as methods for the quantitative analysis of the metabolic products. Visual diagrams generated using the DOT language are provided to illustrate the proposed biosynthetic pathway and experimental workflows.

Introduction to this compound and Sesquiterpenoid Biosynthesis

This compound is a C16H22O4 sesquiterpenoid sourced from the rhizomes of Alpinia officinarum, a plant with a rich history in traditional medicine[1]. Sesquiterpenoids are a diverse class of natural products derived from the C15 precursor, farnesyl pyrophosphate (FPP). The biosynthesis of these compounds is typically initiated by a class of enzymes known as terpene synthases (or terpene cyclases), which catalyze the conversion of the linear FPP into a variety of cyclic hydrocarbon skeletons. These initial structures are then further modified by a suite of tailoring enzymes, most notably cytochrome P450 monooxygenases (CYP450s), to yield the vast array of structurally complex sesquiterpenoids found in nature.

The Proposed Biosynthesis Pathway of this compound

Based on the chemical structure of this compound, a putative biosynthetic pathway can be proposed, commencing from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). The pathway likely involves an initial cyclization reaction to form a bicyclic sesquiterpene scaffold, followed by a series of oxidative modifications.

Formation of the Sesquiterpene Backbone

The initial and committing step in the biosynthesis of this compound is the cyclization of FPP, catalyzed by a specific sesquiterpene synthase (STS) . The bicyclic core of this compound suggests a cyclization cascade that could lead to a germacrene or a related intermediate, which is then further rearranged and cyclized to form the final carbon skeleton.

Oxidative Modifications by Cytochrome P450s

Following the formation of the hydrocarbon backbone, a series of regio- and stereospecific oxidations are necessary to introduce the oxygen-containing functional groups present in this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s) . For this compound, these modifications would include hydroxylations and potentially the formation of a carboxyl group.

The proposed enzymatic steps are visualized in the following pathway diagram:

This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) Intermediate1 Bicyclic Sesquiterpene Intermediate FPP->Intermediate1 Sesquiterpene Synthase (STS) Intermediate2 Hydroxylated Intermediate Intermediate1->Intermediate2 Cytochrome P450 (CYP450) - Hydroxylation Alpiniaterpene_A This compound Intermediate2->Alpiniaterpene_A Cytochrome P450 (CYP450) - Further Oxidations Gene Identification and Cloning Workflow RNA_Extraction RNA Extraction from A. officinarum rhizomes cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR with Degenerate Primers cDNA_Synthesis->PCR_Amplification Sequencing Sequencing of PCR Products PCR_Amplification->Sequencing Full_Length_Cloning RACE-PCR for Full-Length Genes Sequencing->Full_Length_Cloning Vector_Ligation Ligation into Expression Vectors Full_Length_Cloning->Vector_Ligation

References

Spectral data for Alpiniaterpene A (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of Alpiniaterpene A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral data for this compound, a cadinane (B1243036) sesquiterpene isolated from the rhizomes of Alpinia officinarum. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential applications in drug discovery and development.

Chemical Structure

This compound is a sesquiterpenoid with a cadinane skeleton. Its molecular formula has been determined to be C₁₆H₂₂O₄[1].

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectral data for this compound were acquired in CDCl₃ and are summarized in the table below. Assignments were confirmed by 1H-1H COSY, HSQC, and HMBC experiments[1].

Position¹³C (δc)¹H (δH, mult., J in Hz)
145.22.21-2.31 (m)
226.51.85 (m), 1.95 (m)
338.42.21-2.31 (m)
4148.2
5128.46.91 (s)
641.12.21-2.31 (m)
748.92.21-2.31 (m)
821.71.65 (m), 1.75 (m)
942.32.05 (m)
10149.8
1175.1
1222.11.25 (s)
1322.31.28 (s)
14112.54.85 (s), 4.95 (s)
15110.14.75 (s), 4.80 (s)
OMe52.13.75 (s)

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)[1]

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of this compound.

TechniqueIonObserved m/zCalculated m/zMolecular Formula
HR-ESI-MS[M − H]⁻277.1443277.1445C₁₆H₂₁O₄

Table 2: High-Resolution Mass Spectrometry Data for this compound[1]

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound indicated the presence of key functional groups.

Wavenumber (cm⁻¹)Functional Group
3442Hydroxyl (-OH)
1713Carbonyl (C=O)

Table 3: Key Infrared Absorptions for this compound[1]

Experimental Protocols

Isolation of this compound

The isolation of this compound was performed from the rhizomes of Alpinia officinarum. The general procedure is outlined below:

G A Dried and powdered rhizomes of Alpinia officinarum B Extraction with 95% ethanol A->B C Evaporation to yield crude extract B->C D Suspension in water and partitioning C->D E Successive partitioning with petroleum ether, chloroform (B151607), and n-butanol D->E F Chromatographic separation of the chloroform fraction E->F G Isolation of this compound F->G

Isolation workflow for this compound.
Structure Elucidation

The structure of the isolated compound was determined using a combination of spectroscopic methods. The absolute configuration was established by means of quantum chemical CD calculation[1].

G A Isolated this compound B Spectroscopic Analysis A->B F Quantum Chemical CD Calculation A->F C HR-ESI-MS B->C D NMR (1H, 13C, COSY, HSQC, HMBC) B->D E IR Spectroscopy B->E G Structure Elucidation C->G D->G E->G F->G

Workflow for the structural elucidation of this compound.

Conclusion

The comprehensive spectral data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists engaged in the study of natural products. The detailed information on this compound will facilitate its identification in other natural sources and support further investigation into its biological activities and potential therapeutic applications.

References

Preliminary Biological Activity of Terpenoids from the Genus Alpinia: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information could be located for a compound designated "Alpiniaterpene A" in the searched scientific literature. This technical guide therefore provides an in-depth overview of the preliminary biological activities of other well-characterized terpenoid and flavonoid constituents isolated from the Alpinia genus, namely α-pinene and alpinetin. These compounds serve as representative examples of the therapeutic potential inherent in this genus.

This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the anti-inflammatory and anticancer activities of these selected molecules. The information is presented through structured data tables, detailed experimental protocols, and visual signaling pathway diagrams to facilitate comprehension and further research.

Anti-inflammatory Activity

The genus Alpinia is a rich source of compounds with potent anti-inflammatory properties.[1] Terpenoids and flavonoids isolated from these plants have been shown to modulate key inflammatory pathways.[1]

Quantitative Data for Anti-inflammatory Activity
CompoundAssaySystemConcentrationEffectReference
α-Pinene LPS-induced NO productionMouse peritoneal macrophagesNot specifiedSignificant decrease in Nitric Oxide (NO) production[2][3]
LPS-induced TNF-α productionMouse peritoneal macrophagesNot specifiedSignificant decrease in Tumor Necrosis Factor-α (TNF-α) production[2][3]
LPS-induced IL-6 productionMouse peritoneal macrophagesNot specifiedSignificant decrease in Interleukin-6 (IL-6) production[2][3]
iNOS expressionLPS-stimulated macrophagesNot specifiedInhibition of inducible Nitric Oxide Synthase (iNOS) expression[2][3]
COX-2 expressionLPS-stimulated macrophagesNot specifiedInhibition of Cyclooxygenase-2 (COX-2) expression[2][3]
Alpinetin LPS-induced TNF-α expressionTHP-1-derived macrophagesDose-dependentInhibition of TNF-α expression[4]
LPS-induced IL-6 expressionTHP-1-derived macrophagesDose-dependentInhibition of IL-6 expression[4]
LPS-induced IL-1β expressionTHP-1-derived macrophagesDose-dependentInhibition of Interleukin-1β (IL-1β) expression[4]
Experimental Protocols

Mouse peritoneal macrophages or human THP-1-derived macrophages are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are seeded in culture plates and allowed to adhere. Subsequently, cells are pre-treated with varying concentrations of the test compound (e.g., α-pinene or alpinetin) for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. Nitric oxide (NO) production is determined by measuring the accumulation of nitrite (B80452) in the supernatant using the Griess reagent.

To determine the expression levels of proteins like iNOS, COX-2, and components of signaling pathways (e.g., NF-κB, MAPKs), cells are lysed, and total protein is extracted. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with specific primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways in Anti-inflammatory Action

α-Pinene exerts its anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[2][3] Alpinetin has been shown to activate PPAR-γ, which in turn attenuates TLR4 expression and subsequent NF-κB and MAPK activation.[4]

G cluster_0 α-Pinene Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs TLR4->MAPK NFkB NF-κB TLR4->NFkB ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) & Mediators (NO, iNOS, COX-2) MAPK->ProInflammatory NFkB->ProInflammatory aPinene α-Pinene aPinene->MAPK aPinene->NFkB G cluster_1 Alpinetin Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_NFkB MAPK & NF-κB Activation TLR4->MAPK_NFkB ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_NFkB->ProInflammatory Alpinetin Alpinetin PPARg PPAR-γ Alpinetin->PPARg PPARg->TLR4 G cluster_2 α-Pinene Anticancer Pathway in T-cell Tumors aPinene α-Pinene Mitochondria Mitochondrial Dysfunction aPinene->Mitochondria ROS ROS Accumulation aPinene->ROS NFkB Inhibition of NF-κB p65 Nuclear Translocation aPinene->NFkB Apoptosis Apoptosis Mitochondria->Apoptosis ROS->Apoptosis NFkB->Apoptosis G cluster_3 α-Pinene Enhancement of NK Cell Activity aPinene α-Pinene NKcell Natural Killer (NK) Cell aPinene->NKcell ERKAKT ERK/AKT Pathway NKcell->ERKAKT Activation NK Cell Activation & Cytotoxicity ERKAKT->Activation

References

Potential Therapeutic Targets of Alpiniaterpene A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpiniaterpene A is a diterpenoid compound that belongs to a class of natural products known for their diverse pharmacological activities. While specific studies on this compound are limited, research on other diterpenoids from the Alpinia genus, a member of the ginger family (Zingiberaceae), has revealed a range of biological effects, including anti-inflammatory, antimicrobial, cytotoxic, and neuroprotective properties.[1][2] These findings suggest that this compound may hold therapeutic potential across various disease areas. This document will explore the potential therapeutic targets of this compound by examining the known mechanisms of action of related compounds.

Potential Therapeutic Areas and Mechanisms of Action

Based on the activities of analogous diterpenoids from Alpinia species, the following therapeutic areas and signaling pathways are proposed as potential targets for this compound.

Neuroprotection and Neurodegenerative Diseases

A notable study on the diterpenoid (+)-85 (alpinidinoid A), isolated from an Alpinia species, demonstrated neuroprotective effects in an oxygen-glucose deprivation/reoxygenation model. This effect was attributed to the induction of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and metabolism, and its activation is a key mechanism in protecting neurons from ischemic damage.

Another potential target in the context of neurodegenerative diseases is the inhibition of acetylcholinesterase (AChE). The evaluation of a new labdane (B1241275) diterpene from Alpinia galanga revealed inhibitory activity against AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Anti-inflammatory Effects

Compounds isolated from Alpinia species have demonstrated significant anti-inflammatory activity.[1] While the specific targets for diterpenoids in this context are not fully elucidated in the provided literature, common inflammatory pathways that could be modulated include the NF-κB and MAPK signaling cascades, which are central to the production of pro-inflammatory cytokines and mediators.

Cytotoxic and Anti-cancer Activity

Several compounds from the Alpinia genus have been shown to possess cytotoxic effects against various cancer cell lines.[1][2] The potential mechanisms for such activity often involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Quantitative Data on Related Diterpenoids

Specific quantitative data for this compound is not available. However, to provide a reference for the potential potency of related compounds, the following table summarizes the acetylcholinesterase inhibitory activity of a labdane diterpene and other known terpenoids from Alpinia galanga.[3]

CompoundTargetActivityIC50 (μM)
Labdane Diterpene (unnamed)Acetylcholinesterase (AChE)InhibitionNot specified as active
Known Terpenoid 6Acetylcholinesterase (AChE)Inhibition295.70
Known Terpenoid 9Acetylcholinesterase (AChE)Inhibition183.91

Experimental Protocols

Detailed experimental protocols for studies specifically on this compound are not available. However, researchers can refer to established methodologies for evaluating the biological activities of natural products. The following are generalized protocols relevant to the potential therapeutic targets discussed.

Acetylcholinesterase Inhibition Assay

The inhibitory activity against acetylcholinesterase can be determined using a colorimetric method, such as the Ellman's method.

  • Preparation of Reagents: Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the test compound (this compound at various concentrations), and the AChE enzyme solution.

    • Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate ATCI and the chromogenic reagent DTNB.

    • Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of AChE activity for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Culture the desired cancer cell lines in appropriate medium and conditions.

  • Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that may be modulated by this compound, based on the activities of related diterpenoids.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival

Caption: The PI3K/AKT/mTOR signaling pathway, a potential target for neuroprotection.

Experimental_Workflow Start Start: Isolate this compound BioAssay Biological Activity Screening (e.g., AChE inhibition, Cytotoxicity) Start->BioAssay Active Active? BioAssay->Active MoA Mechanism of Action Studies (e.g., Western Blot for signaling pathways) Active->MoA Yes Inactive End: Inactive Active->Inactive No Lead Lead Compound Identification MoA->Lead

Caption: A generalized experimental workflow for investigating this compound.

Conclusion and Future Directions

While direct evidence is currently lacking, the analysis of related diterpenoids from the Alpinia genus provides a rational basis for investigating the therapeutic potential of this compound. The most promising areas for initial research appear to be in neuroprotection, anti-inflammatory, and anti-cancer applications. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive biological screening. Elucidating its specific molecular targets and mechanisms of action through detailed in vitro and in vivo studies will be critical in determining its true therapeutic value. The signaling pathways and experimental approaches outlined in this guide offer a strategic starting point for such investigations.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Alpiniaterpene A from Alpinia officinarum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and isolation of Alpiniaterpene A, a cadinane (B1243036) sesquiterpene, from the rhizomes of Alpinia officinarum. The methodology is based on established solvent extraction and chromatographic techniques.

Introduction

This compound is a sesquiterpenoid compound that has been isolated from the rhizomes of Alpinia officinarum Hance, a plant belonging to the Zingiberaceae family.[1] Alpinia species are known for their rich diversity of phytochemicals, including terpenoids, diarylheptanoids, and flavonoids, and have been used in traditional medicine. The isolation and characterization of specific bioactive compounds like this compound are crucial for further pharmacological investigation and potential drug development. This document outlines the necessary steps for its extraction and purification in a laboratory setting.

Data Presentation

The following table summarizes the quantitative data related to the extraction and isolation of this compound from Alpinia officinarum rhizomes.

ParameterValueReference
Starting Plant Material20 kg of air-dried rhizomes[1]
Initial Crude Extract Yield3.7 kg[1]
Final Yield of this compound15 mg[1]
Yield Percentage (from crude extract)~0.0004%Calculated
Yield Percentage (from dried plant material)~0.000075%Calculated

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction and isolation of this compound.

Part 1: Extraction of Crude Plant Material
  • Plant Material Preparation:

    • Obtain 20 kg of air-dried rhizomes of Alpinia officinarum.

    • Grind the dried rhizomes into a fine powder using an industrial grinder to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • The powdered rhizomes are extracted with 95% (v/v) ethanol (B145695) at room temperature.[1]

    • This can be performed by maceration, where the plant material is soaked in the solvent for an extended period (e.g., 24-48 hours) with occasional stirring. For a large quantity like 20 kg, percolation or continuous extraction (e.g., using a large-scale Soxhlet apparatus) can also be employed for higher efficiency.

    • The extraction process should be repeated multiple times (e.g., 3 times) with fresh solvent to ensure exhaustive extraction.

    • Combine all the ethanol extracts.

  • Concentration of the Crude Extract:

    • Filter the combined ethanolic extract to remove any solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude residue. This process yielded approximately 3.7 kg of crude extract in the cited study.[1]

Part 2: Solvent Partitioning of the Crude Extract
  • Initial Suspension:

    • Suspend the 3.7 kg of crude ethanol extract in a sufficient volume of water.

  • Liquid-Liquid Partitioning:

    • Perform sequential liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity.

    • First, partition with petroleum ether (boiling point 60-90 °C) to remove nonpolar compounds. Repeat this partitioning step multiple times.

    • Next, partition the remaining aqueous layer with chloroform.

    • Finally, partition the aqueous layer with n-butanol.

    • After each partitioning step, separate the organic and aqueous layers. The fraction containing this compound will be in one of these organic layers, which requires further chromatographic separation to determine. Based on the subsequent steps in the reference, the target compound is likely in the less polar fractions.

Part 3: Chromatographic Isolation and Purification of this compound
  • Initial Column Chromatography:

    • The fraction obtained from solvent partitioning is subjected to column chromatography on a silica (B1680970) gel column.

    • The column is eluted with a gradient of petroleum ether and ethyl acetate, starting from 100% petroleum ether and gradually increasing the polarity to 100% ethyl acetate.[1]

    • Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) to identify fractions with similar compound profiles.

    • In the reference study, this step yielded twenty-one main fractions.[1]

  • Secondary Column Chromatography:

    • Fraction 15 (34 g) from the initial column chromatography, which was identified to contain the target compound, is further purified by another round of silica gel column chromatography.[1]

    • This column is eluted with a gradient of petroleum ether and ethyl acetate, from 100:0 to 1:1.[1]

  • Final Purification by Size-Exclusion Chromatography:

    • The fractions containing this compound from the second silica gel column are then subjected to final purification using a Sephadex LH-20 column.

    • The column is eluted with methanol.[1]

    • This step is effective in removing remaining impurities, yielding pure this compound (15 mg).[1]

  • Characterization:

    • The structure and purity of the isolated this compound can be confirmed using spectroscopic techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC).[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the extraction and isolation of this compound.

Extraction_Workflow plant_material Dried & Powdered Alpinia officinarum Rhizomes (20 kg) extraction Extraction with 95% Ethanol at Room Temperature plant_material->extraction concentration Concentration under Vacuum extraction->concentration crude_extract Crude Ethanol Extract (3.7 kg) concentration->crude_extract partitioning Solvent Partitioning (Petroleum Ether, Chloroform, n-BuOH) crude_extract->partitioning fractions Organic Fractions partitioning->fractions column_chrom_1 Silica Gel Column Chromatography (Petroleum Ether-EtOAc Gradient) fractions->column_chrom_1 fraction_15 Fraction 15 (34 g) column_chrom_1->fraction_15 column_chrom_2 Silica Gel Column Chromatography (Petroleum Ether-EtOAc Gradient) fraction_15->column_chrom_2 sephadex Sephadex LH-20 Column Chromatography (Methanol) column_chrom_2->sephadex pure_compound Pure this compound (15 mg) sephadex->pure_compound characterization Structural Characterization (NMR, HR-ESI-MS) pure_compound->characterization

Caption: Workflow for the extraction and isolation of this compound.

References

Application Notes and Protocols for the Quantification of Pinene-Type Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpiniaterpene A is a monoterpene of interest for its potential pharmacological activities. Accurate and precise quantification of this analyte in various matrices is crucial for research, drug development, and quality control purposes. Due to the limited availability of specific analytical methods for this compound in the public domain, this document provides detailed application notes and protocols based on established methods for a structurally similar and well-studied monoterpene, α-pinene. These methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), can be adapted and validated for the quantification of this compound.

Analytical Methods Overview

The quantification of volatile and semi-volatile compounds like pinene-type monoterpenes is commonly achieved using chromatographic techniques. GC-MS is a powerful and widely used method due to its high sensitivity and selectivity, especially for volatile compounds.[1][2] HPLC methods can also be developed, particularly when derivatization is employed to enhance detection or when analyzing less volatile matrices.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a robust technique for the separation, identification, and quantification of monoterpenes in various samples, including biological matrices and essential oils.[1][5]

Protocol 1: Headspace GC-MS for Quantification in Rodent Blood and Mammary Gland

This protocol is adapted from a validated method for α-pinene quantification and is suitable for biological samples.[6]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with a 7000 Triple Quadrupole MS system).[1]

  • Headspace autosampler.

  • Capillary column: HP-5MS 5% Phenyl Methyl Silox (30 m × 0.25 mm I.D., 0.25 μm film thickness) or similar.[1]

Reagents and Materials:

  • Helium (carrier gas, 99.99% purity).[1]

  • Internal Standard (IS): A deuterated analog of the analyte (e.g., ²H₃-α-pinene) is recommended for improved accuracy.[6]

  • Organic solvents (LC grade), such as ethanol.[1]

  • Headspace vials (20 mL).

Experimental Procedure:

  • Sample Preparation:

    • For blood samples, pipette 100 µL of whole blood into a headspace vial.[6]

    • For tissue samples (e.g., mammary gland), weigh approximately 100 mg of tissue and place it in a headspace vial for homogenization.[6]

    • Add the internal standard solution to each vial.

    • Seal the vials immediately.

  • Headspace Analysis:

    • Equilibrate the vials at 60°C.[6]

    • Inject the headspace sample into the GC-MS system.

  • GC-MS Conditions:

    • Injector: Splitless mode.

    • Carrier Gas Flow Rate: 1 mL/min.[1]

    • Oven Temperature Program: Optimize for the separation of this compound and the internal standard. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • MS Detector: Electron Ionization (EI) mode.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor the molecular ion (m/z 136 for α-pinene) and a fragment ion (m/z 93 for α-pinene) for the analyte and the corresponding ions for the internal standard.[6]

Data Analysis:

  • Quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Quantitative Data Summary (Based on α-pinene)
ParameterBloodMammary GlandReference
Linearity Range 5–500 ng/mL100–5,000 ng/g[6]
Correlation Coefficient (r) ≥ 0.99≥ 0.99[6]
Accuracy (Mean Relative Error) ≤ ±13.4%≤ ±13.4%[6]
Precision (RSD) ≤ 7.1%≤ 7.1%[6]
Recovery (with IS) ≥88.7%≥88.7%[6]

High-Performance Liquid Chromatography (HPLC) Methods

While GC-MS is often preferred for volatile terpenes, HPLC offers an alternative, especially for less volatile derivatives or when analyzing complex mixtures where derivatization can improve selectivity and detection.[3]

Protocol 2: Reversed-Phase HPLC-PDA for Quantification

This protocol provides a general framework for developing an HPLC method for a pinene-type monoterpene.

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector (e.g., Shimadzu chromatographic system with LC-20AD pump and SPD-M20A PDA detector).[7]

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

Reagents and Materials:

Experimental Procedure:

  • Sample Preparation:

    • Extract the analyte from the sample matrix using a suitable organic solvent.

    • Filter the extract through a 0.45-µm syringe filter before injection.[7]

  • HPLC Conditions:

    • Mobile Phase: A mixture of methanol and water (pH adjusted to ~3.0 with o-phosphoric acid). The exact ratio should be optimized for the best separation.[7]

    • Flow Rate: 1.0 - 1.2 mL/min.[7]

    • Column Temperature: 25-30°C.[7]

    • Injection Volume: 5-20 µL.[3][7]

    • Detection: PDA detector set at a low wavelength (e.g., 210 nm) for compounds lacking strong chromophores.[3]

Data Analysis:

  • Quantification is performed using an external standard calibration curve by plotting peak area against concentration.

Quantitative Data Summary (General HPLC Validation Parameters)
ParameterTypical ValueReference
Linearity (r²) > 0.999[3]
Precision (RSD) < 2%[3]
Accuracy (Recovery) 95-105%[3]
Limit of Detection (LOD) Analyte dependent[3]
Limit of Quantification (LOQ) Analyte dependent

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Sample Collection (e.g., Blood, Tissue, Plant Extract) extraction Extraction / Homogenization sample->extraction spiking Internal Standard Spiking extraction->spiking cleanup Filtration / Clean-up spiking->cleanup chromatography Chromatographic Separation (GC or HPLC) cleanup->chromatography detection Mass Spectrometry or PDA Detection chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification result Quantitative Results quantification->result Final Report

Caption: General experimental workflow for the quantification of this compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not well-documented, related monoterpenes like α-pinene and β-pinene have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[8][9][10][11] The antimicrobial activity, for instance, has been shown to be effective against various bacterial and fungal strains.[8][9] Further research is needed to elucidate the specific mechanisms of action and signaling pathways modulated by this compound.

Note on Signaling Pathways: A diagram for signaling pathways has not been included as no specific, well-defined signaling cascade for this compound or closely related pinene-type monoterpenes was identified in the reviewed literature. The biological effects of these compounds are likely multifaceted and may involve various cellular targets rather than a single, linear pathway. Further investigation into the molecular pharmacology of this compound is required to map its interactions with cellular signaling networks.

References

Application Note: Quantitative Determination of Alpiniaterpene A in Rat Plasma using a Novel HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Alpiniaterpene A in rat plasma. The method employs a simple protein precipitation for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with electrospray ionization. The described method is intended for use in pharmacokinetic and drug metabolism studies.

Introduction

This compound is a novel diterpenoid with potential therapeutic properties. To facilitate its development as a drug candidate, a reliable and sensitive analytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for an HPLC-MS/MS method developed for the determination of this compound in rat plasma, offering high throughput and accuracy.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another terpene not present in the matrix)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Rat plasma (blank)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from rat plasma.[1]

  • Allow frozen plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Table 1: HPLC Parameters

ParameterValue
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 50% B, increase to 95% B over 5 min, hold for 2 min, return to 50% B and re-equilibrate for 3 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp 10°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions See Table 3

Table 3: MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+Fragment 1Optimized Value
[M+H]+Fragment 2Optimized Value
Internal Standard[M+H]+Fragment 1Optimized Value

(Note: The specific m/z values for precursor and product ions, and the optimal collision energies would need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.)

Results and Discussion

This section would typically present data from the method validation, including linearity, sensitivity (LOD and LOQ), accuracy, precision, recovery, and matrix effect. As this is a template, hypothetical data is presented below.

Table 4: Method Validation Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) Within ±15%
Recovery 85 - 95%
Matrix Effect Minimal, compensated by internal standard

Workflow Diagram

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_quantification Quantification plasma Rat Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (200 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute inject Inject Sample (5 µL) reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms data Data Acquisition and Processing ms->data calibration Generate Calibration Curve data->calibration quantify Quantify this compound Concentration calibration->quantify

Caption: Experimental workflow for this compound quantification.

Signaling Pathway (Hypothetical)

While the specific signaling pathway of this compound is under investigation, a hypothetical pathway illustrating its potential mechanism of action is presented below. This diagram is for illustrative purposes only.

Signaling_Pathway cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Target Gene tf->gene Regulates Transcription response Cellular Response gene->response alpiniaterpene This compound alpiniaterpene->receptor Binds

Caption: Hypothetical signaling pathway of this compound.

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive tool for the quantification of this compound in rat plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a drug development setting. Further validation in accordance with regulatory guidelines is recommended before its application in regulated bioanalysis.

References

Application Notes and Protocols for Testing Alpiniaterpene A Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Alpiniaterpene A is a novel natural product belonging to the terpenoid class of compounds. Terpenoids have been widely investigated for their potential as anticancer agents due to their diverse chemical structures and biological activities.[1] Preliminary studies on similar compounds suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. This document provides a comprehensive set of protocols to evaluate the cytotoxic and apoptotic effects of this compound in vitro. The following assays are detailed: MTT assay for cell viability, Lactate Dehydrogenase (LDH) assay for cytotoxicity, and Annexin V-FITC/Propidium Iodide (PI) assay for the detection of apoptosis.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2 ± 1.8
A549Lung Cancer25.5 ± 3.1
HeLaCervical Cancer18.9 ± 2.5
HepG2Liver Cancer22.1 ± 2.9

Table 2: Hypothetical LDH Release in Response to this compound Treatment (as % of Maximum LDH Release).

Concentration (µM)% LDH Release (24h)% LDH Release (48h)
0 (Control)5.2 ± 0.86.1 ± 1.0
1015.7 ± 2.125.4 ± 3.3
2535.2 ± 4.558.7 ± 6.2
5065.8 ± 7.185.3 ± 8.9

Table 3: Hypothetical Apoptosis Analysis by Annexin V-FITC/PI Staining after 24h Treatment with this compound (25 µM).

Cell Population% of Total Cells
Viable (Annexin V- / PI-)65.3 ± 5.8
Early Apoptotic (Annexin V+ / PI-)20.1 ± 2.5
Late Apoptotic (Annexin V+ / PI+)10.5 ± 1.8
Necrotic (Annexin V- / PI+)4.1 ± 0.9

Experimental Protocols

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be dissolved and quantified by spectrophotometry.[3]

Materials:

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[2]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4][5] The LDH assay measures the amount of LDH released from damaged cells as an indicator of cytotoxicity.[6][7]

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound for the desired time points.

  • Include the following controls:

    • Spontaneous LDH release: Cells treated with vehicle control.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

    • Background control: Medium only.

  • After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.[4]

  • Add 50 µL of the stop solution provided in the kit to each well.[4]

  • Measure the absorbance at 490 nm using a microplate reader.[4]

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8][9] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can penetrate late apoptotic and necrotic cells.[10][11] This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for the specified time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_apoptosis Apoptosis Assay cell_culture Seed Cells in Plates incubation_24h Incubate 24h cell_culture->incubation_24h treatment Treat with this compound incubation_24h->treatment incubation_exp Incubate (24h, 48h, 72h) treatment->incubation_exp mtt_add Add MTT Reagent incubation_exp->mtt_add ldh_supernatant Collect Supernatant incubation_exp->ldh_supernatant apoptosis_harvest Harvest & Wash Cells incubation_exp->apoptosis_harvest mtt_incubate Incubate 4h mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read ldh_reaction Add Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate 30min ldh_reaction->ldh_incubate ldh_read Read Absorbance (490nm) ldh_incubate->ldh_read apoptosis_stain Stain with Annexin V/PI apoptosis_harvest->apoptosis_stain apoptosis_incubate Incubate 15min apoptosis_stain->apoptosis_incubate apoptosis_analyze Analyze by Flow Cytometry apoptosis_incubate->apoptosis_analyze

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway stimulus This compound bcl2_family Bcl-2 Family Regulation stimulus->bcl2_family Modulates bax_bak Bax/Bak Activation bcl2_family->bax_bak Inhibition mitochondria Mitochondria bax_bak->mitochondria Pore Formation cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3_7 Caspase-3, -7 Activation apoptosome->caspase_3_7 Activates parp_cleavage PARP Cleavage caspase_3_7->parp_cleavage dna_fragmentation DNA Fragmentation caspase_3_7->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway potentially induced by this compound.

References

Application Notes and Protocols: Alpinetin as a Chemical Probe for Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Alpinetin, a natural flavonoid found in plants of the Alpinia genus, has emerged as a potent bioactive compound with a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][3] Its ability to modulate key signaling pathways involved in the inflammatory response makes it a valuable chemical probe for studying cellular mechanisms of inflammation and for the development of novel therapeutic agents. These application notes provide a comprehensive overview of Alpinetin's mechanism of action and detailed protocols for its use in inflammatory research.

Biological Activity and Mechanism of Action: Alpinetin exerts its anti-inflammatory effects by targeting multiple signaling cascades. It is known to be an agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and an inhibitor of Toll-like Receptor 4 (TLR4) expression.[4][5] By modulating these upstream targets, Alpinetin can suppress the activation of major inflammatory pathways, including:

  • NF-κB Signaling: Alpinetin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines, by preventing the degradation of its inhibitor, IκBα.[4][6]

  • MAPK Pathway: It attenuates the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are crucial for the production of inflammatory mediators.[4]

  • JAK2/STAT3 Pathway: Alpinetin has been shown to directly target Janus Kinase 2 (JAK2), thereby inhibiting the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a pathway implicated in neuroinflammation.[7][8]

  • Nrf2 Pathway: Alpinetin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response, which helps to mitigate oxidative stress associated with inflammation.[5][9]

  • PI3K/Akt Pathway: It can also modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is involved in cell survival and inflammation.[4][10]

Quantitative Data Summary

The following tables summarize the reported quantitative data for Alpinetin's activity in various experimental models.

Table 1: In Vitro Anti-inflammatory Activity of Alpinetin

Cell LineStimulantParameter MeasuredEffective ConcentrationReference
THP-1 derived macrophagesLPSInhibition of TNF-α, IL-6, IL-1βDose-dependentNot specified
Primary mouse mammary epithelial cellsLPSInhibition of TNF-α, IL-1β, IL-6Not specified[6]
ChondrocytesLPSSuppression of IL-1β, IL-6, iNOS, TNF-α, MMP-130.3125–50 mg/ml[4]
RAW264.7 cellsLPSReduction of IL-650–1000 µg/ml[4]
143B and U2OS osteosarcoma cells-Reduced cell viability10-100 µM (dosage-dependent)[10]
4T1, MCF-7, MDA-MB-231 breast cancer cells-Inhibition of proliferation25-50 µmol/L[11]

Table 2: In Vivo Anti-inflammatory and Protective Effects of Alpinetin

Animal ModelInjury ModelDosageEffectReference
MiceLPS-induced mastitisNot specifiedAttenuated inflammatory response[6]
MiceDMM-induced osteoarthritis1 mMImproved cartilage degradation[4]
RatsSepsis (CLP model)40–160 mg/kgAttenuated lung damage[4]
MiceCCl4-induced liver fibrosisNot specifiedSuppressed inflammation and oxidative stress[9]
MiceSepsis (PICS model)50 mg/kgAttenuated lung inflammation[12]
RatsIschemic Stroke (Rt. MCAO)25, 50, 100 mg/kg BWReduced infarct volume and neuroinflammation[13][14]

Table 3: Enzyme Inhibition Data for Alpinetin

EnzymeInhibition TypeIC50 / KiReference
Cytochrome P450 3A4 (CYP3A4)Non-competitive, time-dependentIC50: 8.23 µM, Ki: 4.09 µM[15]
Cytochrome P450 2C9 (CYP2C9)CompetitiveIC50: 12.64 µM, Ki: 6.42 µM[15]
Cytochrome P450 2E1 (CYP2E1)CompetitiveIC50: 10.97 µM, Ki: 5.40 µM[15]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes how to assess the anti-inflammatory effects of Alpinetin on lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Differentiation:

  • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.
  • To differentiate THP-1 monocytes into macrophages, seed the cells in 6-well plates and treat with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh RPMI-1640 and allow the cells to rest for 24 hours.

2. Alpinetin and LPS Treatment:

  • Prepare stock solutions of Alpinetin in DMSO. The final DMSO concentration in the cell culture should not exceed 0.1%.
  • Pre-treat the differentiated macrophages with various concentrations of Alpinetin (e.g., 10, 25, 50 µM) for 2 hours.
  • Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS only).

3. Measurement of Pro-inflammatory Cytokines:

  • Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

4. Western Blot Analysis of NF-κB and MAPK Pathways:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a BCA protein assay.
  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against phospho-p65, p65, IκBα, phospho-ERK, ERK, phospho-p38, and p38 overnight at 4°C. Use β-actin as a loading control.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: In Vivo Anti-inflammatory Assay in a Mouse Model of Sepsis

This protocol details the investigation of Alpinetin's protective effects in a cecal ligation and puncture (CLP) mouse model of sepsis.

1. Animals:

  • Use male C57BL/6 mice (8-10 weeks old, 20-25 g). House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
  • Acclimatize the mice for at least one week before the experiment. All animal procedures should be approved by the institutional animal care and use committee.

2. CLP Procedure:

  • Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
  • Make a midline laparotomy incision to expose the cecum.
  • Ligate the cecum below the ileocecal valve and puncture it twice with a 22-gauge needle.
  • Gently squeeze the cecum to extrude a small amount of feces.
  • Return the cecum to the peritoneal cavity and close the incision in layers.
  • Sham-operated mice undergo the same procedure without ligation and puncture.

3. Alpinetin Administration:

  • Randomly divide the mice into sham, CLP + vehicle, and CLP + Alpinetin groups.
  • Administer Alpinetin (e.g., 50 mg/kg, intraperitoneally) or vehicle (e.g., saline with 0.5% DMSO) one hour after the CLP procedure.

4. Sample Collection and Analysis:

  • At 24 hours post-CLP, euthanize the mice and collect blood and lung tissue.
  • Measure serum levels of TNF-α and IL-6 using ELISA.
  • For histological analysis, fix a portion of the lung tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess lung injury.
  • For Western blot analysis, homogenize lung tissue to measure the expression of inflammatory proteins as described in Protocol 1.

Visualizations

Alpinetin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_pathway Alpinetin Alpinetin Alpinetin->TLR4 Inhibits Alpinetin->NFkB_pathway Inhibits Alpinetin->MAPK_pathway Inhibits PPARg PPAR-γ Alpinetin->PPARg Activates JAK2 JAK2 Alpinetin->JAK2 Inhibits Nrf2 Nrf2 Alpinetin->Nrf2 Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_pathway->Pro_inflammatory_Cytokines MAPK_pathway->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation PPARg->NFkB_pathway STAT3 STAT3 JAK2->STAT3 STAT3->Inflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Caption: Alpinetin's multi-target mechanism in inflammation.

Experimental_Workflow cluster_in_vitro In Vitro Protocol cluster_in_vivo In Vivo Protocol cell_culture THP-1 Macrophage Differentiation treatment Pre-treatment with Alpinetin cell_culture->treatment stimulation LPS Stimulation treatment->stimulation cytokine_analysis Cytokine Measurement (ELISA) stimulation->cytokine_analysis western_blot Protein Analysis (Western Blot) stimulation->western_blot animal_model CLP Mouse Model of Sepsis drug_admin Alpinetin Administration animal_model->drug_admin sample_collection Blood and Tissue Collection drug_admin->sample_collection elisa Serum Cytokine Analysis (ELISA) sample_collection->elisa histology Lung Histology (H&E) sample_collection->histology wb_invivo Tissue Protein Analysis sample_collection->wb_invivo

Caption: Workflow for studying Alpinetin's anti-inflammatory effects.

References

Application Notes and Protocols: Alpiniaterpene A Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the current understanding of Alpiniaterpene A's mechanism of action, with a focus on its potential anti-inflammatory properties. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in peer-reviewed literature, this document outlines its proposed mode of action based on current knowledge.

1. Introduction to this compound

This compound is a sesquiterpene lactone, a class of naturally occurring compounds, isolated from plants of the Alpinia genus, such as Alpinia japonica and Alpinia officinarum.[1][2] Structurally, it is characterized by a distinctive lactone ring which is thought to be integral to its biological activity.[1] Preliminary investigations suggest that this compound holds promise in pharmacology, particularly for its potential anti-inflammatory and anticancer properties.[1]

2. Proposed Mechanism of Action

The primary proposed mechanism of action for this compound centers on its ability to modulate cellular pathways that regulate inflammation and the production of cytokines.[1] Its molecular structure enables it to interact with specific enzymes or signaling molecules involved in the inflammatory cascade.[1]

Hypothetical Signaling Pathway of this compound in Inflammation

AlpiniaterpeneA_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates Alpiniaterpene_A This compound Alpiniaterpene_A->IKK Inhibits DNA DNA NFkB_active->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

3. Data Presentation

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC50 values, dose-response curves) for this compound's anti-inflammatory activity. Research into this specific compound appears to be in the preliminary stages, and detailed characterization has not yet been published in peer-reviewed journals.

4. Experimental Protocols

Detailed, validated experimental protocols for studying the mechanism of action of this compound are not currently available in the public domain. However, based on the investigation of related compounds from the Alpinia genus, such as Alpinetin, the following general methodologies are suggested for future studies.

4.1. Cell Culture and Treatment

  • Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used models for in vitro inflammation studies.

  • Culture Conditions: Cells should be maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS). Cells would be pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before the addition of LPS.

4.2. Cytotoxicity Assay

  • Objective: To determine the non-toxic concentration range of this compound.

  • Method: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed. Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours. The viability is then assessed by measuring the absorbance after the addition of MTT solution and a solubilizing agent.

4.3. Measurement of Pro-inflammatory Mediators

  • Nitric Oxide (NO) Production: The Griess reagent system can be used to measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific to the target cytokine and species.

4.4. Western Blot Analysis for Signaling Pathway Proteins

  • Objective: To investigate the effect of this compound on key inflammatory signaling pathways, such as NF-κB and MAPK.

  • Protocol:

    • After treatment, cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of p65, IκBα, ERK, JNK, p38).

    • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Workflow for Investigating this compound's Anti-Inflammatory Mechanism

experimental_workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis and Conclusion cell_culture Cell Culture (e.g., RAW 264.7) treatment This compound Treatment + LPS Stimulation cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity elisa Cytokine Measurement (ELISA) (TNF-α, IL-6) treatment->elisa griess Nitric Oxide Assay (Griess) treatment->griess western_blot Western Blot Analysis (NF-κB, MAPK pathways) treatment->western_blot qpcr qRT-PCR (Gene Expression of Pro-inflammatory Mediators) treatment->qpcr data_analysis Data Analysis cytotoxicity->data_analysis elisa->data_analysis griess->data_analysis western_blot->data_analysis qpcr->data_analysis conclusion Conclusion on Mechanism data_analysis->conclusion

Caption: A generalized experimental workflow for elucidating the anti-inflammatory mechanism of this compound.

5. Note on a Related Compound: Alpinetin

For researchers interested in the anti-inflammatory properties of compounds from the Alpinia genus, "Alpinetin" is a well-studied flavonoid with a significant body of published research. Studies on Alpinetin have demonstrated its ability to suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways and activating the Nrf2 pathway.[3] Detailed experimental data and protocols for Alpinetin are available in the scientific literature and may serve as a valuable reference for designing studies on this compound.

Disclaimer: The information provided in these application notes is for research purposes only. The proposed mechanisms and protocols are based on general knowledge of anti-inflammatory compound screening and the limited information available for this compound. Researchers should consult peer-reviewed literature and validate all protocols for their specific experimental setup.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Alpiniaterpene A and Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of Alpiniaterpene A and other structurally related sesquiterpenoids. Given the absence of a published total synthesis of this compound, this guide addresses common issues in sesquiterpenoid synthesis, drawing parallels to the structural motifs present in this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Yield in Diels-Alder Cycloaddition for the Decalin Core

  • Question: We are attempting a Diels-Alder reaction to form the core decalin structure similar to that in this compound, but the yield is consistently low with the formation of multiple byproducts. What are the potential causes and solutions?

  • Answer: Low yields in Diels-Alder reactions for constructing complex carbocycles can stem from several factors:

    • Poor Diene/Dienophile Reactivity: The electronic nature of your diene and dienophile may not be sufficiently matched.

      • Troubleshooting:

        • Lewis Acid Catalysis: Employ a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) to lower the LUMO energy of the dienophile, thereby accelerating the reaction. Careful screening of the Lewis acid and stoichiometry is crucial to avoid degradation of starting materials.

        • High Pressure: Applying high pressure (5-15 kbar) can often improve yields for sterically hindered or electronically mismatched partners.

        • Solvent Effects: The choice of solvent can influence reaction rates. Non-polar solvents are generally preferred, but in some cases, polar or even aqueous environments can enhance reactivity through hydrophobic effects.

    • Stereoselectivity Issues: Lack of facial selectivity can lead to a mixture of diastereomers that are difficult to separate and result in a lower yield of the desired isomer.

      • Troubleshooting:

        • Chiral Auxiliaries: The use of a chiral auxiliary on the dienophile can effectively control the stereochemical outcome.

        • Chiral Lewis Acids: Asymmetric catalysis with chiral Lewis acids can provide high enantioselectivity.

    • Thermal Decomposition: The required reaction temperature might be causing decomposition of starting materials or the product.

      • Troubleshooting:

        • Lower Reaction Temperature: If using a Lewis acid, it may be possible to run the reaction at a lower temperature.

        • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the desired reaction at a lower bulk temperature, minimizing thermal decomposition.

2. Difficulties with Stereoselective Ketone Reduction

  • Question: We are struggling to achieve high diastereoselectivity in the reduction of a cyclic ketone to the corresponding secondary alcohol, a common step in natural product synthesis. How can we improve the stereochemical control?

  • Answer: The stereochemical outcome of a ketone reduction is highly dependent on the steric and electronic environment around the carbonyl group.

    • Reagent Selection is Key:

      • Bulky Reducing Agents: For sterically hindered ketones, a less hindered reducing agent like NaBH₄ may preferentially attack from the less hindered face. Conversely, for less hindered ketones, a bulky reducing agent such as L-Selectride® or K-Selectride® will approach from the less hindered face, leading to the opposite diastereomer.

      • Directing Groups: If a hydroxyl or other coordinating group is present near the ketone, using a reducing agent like NaBH(OAc)₃ can lead to intramolecular delivery of the hydride, resulting in high stereoselectivity.

    • Chelation Control: In substrates with a nearby Lewis basic group (e.g., an ether or alcohol), using a chelating reducing agent like Zn(BH₄)₂ can lock the conformation and lead to highly selective hydride delivery.

Reducing Agent Typical Substrate Expected Outcome Common Solvents Approximate Yield Range (%)
NaBH₄Unhindered cyclic ketonesAxial attack (equatorial alcohol)Methanol, Ethanol80-95
L-Selectride®Hindered cyclic ketonesEquatorial attack (axial alcohol)THF, Diethyl ether85-99
NaBH(OAc)₃Ketones with directing groupsSyn-reductionDichloromethane, THF70-90
Zn(BH₄)₂Ketones with chelating groupsChelation-controlled reductionDiethyl ether, THF75-95

3. Challenges in Late-Stage C-H Functionalization

  • Question: Our synthetic strategy relies on a late-stage C-H functionalization to install a key functional group, but we are observing low conversion and a mixture of products. How can we optimize this transformation?

  • Answer: Late-stage C-H functionalization is a powerful but often challenging tool. Success is highly dependent on the directing group, catalyst, and oxidant.

    • Directing Group (DG) Efficiency: The DG must be able to coordinate effectively with the metal catalyst to bring it into proximity with the target C-H bond.

      • Troubleshooting:

        • Screening DGs: If possible, test different directing groups to find one that offers better reactivity and selectivity.

        • Bidentate DGs: Bidentate directing groups often provide better control and reactivity compared to monodentate ones.

    • Catalyst and Ligand Optimization: The choice of metal catalyst and its ligand sphere is critical.

      • Troubleshooting:

        • Catalyst Screening: Screen a variety of catalysts (e.g., Pd, Rh, Ru, Ir) and precursors.

        • Ligand Effects: The electronic and steric properties of the ligands can dramatically influence the reaction's outcome. A thorough ligand screen is often necessary.

    • Oxidant and Additives: The oxidant plays a crucial role in regenerating the active catalyst.

      • Troubleshooting:

        • Oxidant Choice: Common oxidants include Ag₂CO₃, Cu(OAc)₂, and benzoquinone. The choice of oxidant can affect both the yield and selectivity.

        • Additives: Additives such as pivalic acid or acetic acid can act as proton shuttles or anionic ligands, significantly impacting the reaction efficiency.

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the dienophile (1.0 equiv) and the appropriate anhydrous solvent (e.g., dichloromethane, toluene).

  • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Slowly add the Lewis acid (0.1 to 2.0 equiv) via syringe. Stir for 15-30 minutes.

  • Add the diene (1.0 to 1.5 equiv) dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃, water, or a Rochelle's salt solution).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

G cluster_retro Retrosynthetic Analysis of a Hypothetical this compound Alpiniaterpene_A This compound Intermediate_1 Functionalized Decalin Alpiniaterpene_A->Intermediate_1 Late-stage functionalization Intermediate_2 Cyclohexenone Derivative Intermediate_1->Intermediate_2 Diels-Alder Cycloaddition Starting_Materials Simple Starting Materials Intermediate_2->Starting_Materials Annulation

Caption: A potential retrosynthetic pathway for this compound.

G cluster_troubleshooting Troubleshooting Low Yield in a Key Cyclization Step Start Low Yield in Cyclization Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity OK Change_Catalyst Change Catalyst/Reagent Optimize_Conditions->Change_Catalyst Change_Solvent Change Solvent Optimize_Conditions->Change_Solvent Change_Temp Change Temperature Optimize_Conditions->Change_Temp Success Improved Yield Change_Catalyst->Success Positive Result Failure Re-evaluate Synthetic Route Change_Catalyst->Failure No Improvement Change_Solvent->Success Positive Result Change_Solvent->Failure No Improvement Change_Temp->Success Positive Result Change_Temp->Failure No Improvement

Caption: A workflow for troubleshooting a low-yielding cyclization reaction.

G cluster_factors Factors Influencing Synthetic Yield Yield Overall Yield Reaction_Conditions Reaction Conditions Reaction_Conditions->Yield Temperature Temperature Reaction_Conditions->Temperature Solvent Solvent Reaction_Conditions->Solvent Catalyst Catalyst Reaction_Conditions->Catalyst Reagent_Quality Reagent Quality Reagent_Quality->Yield Purity Purity Reagent_Quality->Purity Purification_Efficiency Purification Efficiency Purification_Efficiency->Yield Technique Technique Purification_Efficiency->Technique

Caption: Key factors that can influence the overall yield of a multi-step synthesis.

Technical Support Center: Overcoming Solubility Issues with Alpiniaterpene A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Alpiniaterpene A and encountering challenges with its solubility. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to help you successfully incorporate this compound into your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

This compound is a sesquiterpenoid natural product isolated from the rhizomes of Alpinia officinarum. Like many other sesquiterpenoids, this compound has a predominantly non-polar and complex chemical structure, leading to poor water solubility (often less than 1 mg/mL)[1]. This inherent hydrophobicity presents a significant challenge when preparing aqueous solutions for in vitro and in vivo studies.

Q2: I'm seeing precipitation when I dilute my this compound stock solution into my aqueous experimental medium. What can I do?

Precipitation upon dilution into an aqueous medium is a common problem for hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Decrease the final concentration: The simplest approach is to lower the final concentration of this compound in your experimental setup.

  • Increase the co-solvent percentage: If your experimental system can tolerate it, a slight increase in the percentage of the organic co-solvent (e.g., DMSO, ethanol) used for the stock solution can help maintain solubility. However, it is crucial to be mindful of potential solvent toxicity in your assays.

  • Utilize a different solubilization method: If the above steps are not effective or suitable for your experiment, consider employing an alternative solubilization technique as detailed in the troubleshooting guide below.

Q3: What are the recommended solvents for preparing a high-concentration stock solution of this compound?

For sesquiterpenoids like this compound, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are recommended for preparing high-concentration stock solutions[2]. To prevent potential oxidation of the compound, it is good practice to purge the solvent with an inert gas.

Q4: Can I store this compound in an aqueous solution?

It is not recommended to store this compound in aqueous solutions for extended periods, as its low solubility can lead to precipitation over time. For long-term storage, it is best to keep it as a concentrated stock solution in an anhydrous organic solvent at -20°C or -80°C[2].

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides an overview of common techniques to improve the solubility of this compound.

TechniqueDescriptionAdvantagesDisadvantages
Co-solvents Using water-miscible organic solvents (e.g., DMSO, ethanol) to dissolve the compound before diluting into an aqueous medium.Simple and widely used for in vitro studies.The final concentration of the organic solvent may have toxic effects on cells.
Cyclodextrin (B1172386) Complexation Encapsulating the hydrophobic this compound molecule within the hydrophobic core of a cyclodextrin, which has a hydrophilic exterior.Can significantly increase aqueous solubility and bioavailability. Generally well-tolerated in biological systems.Requires optimization of the cyclodextrin type and concentration. May alter the compound's biological activity.
Nano-emulsions Creating a fine dispersion of oil droplets containing this compound in an aqueous medium, stabilized by surfactants.High loading capacity and can improve bioavailability.Requires specialized equipment and formulation expertise. Potential for instability over time.
Solid Dispersions Dispersing this compound in a solid polymer matrix to enhance its dissolution rate.Can improve oral bioavailability.May require specific manufacturing processes like spray drying or hot-melt extrusion.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution using a Co-solvent

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in cell culture media or other aqueous buffers for in vitro experiments.

Materials:

  • This compound powder

  • High-purity, anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary[2].

  • (Optional) Purge the stock solution with an inert gas like argon or nitrogen to minimize oxidation[2].

  • Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent moisture absorption.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method is useful when a higher concentration of this compound is needed in an aqueous solution with minimal organic solvent.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Ethanol (for initial stock)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration will need to be optimized but can start in the range of 1-10% (w/v).

  • Prepare a concentrated stock solution of this compound in ethanol (e.g., 50-100 mM).

  • While vigorously stirring the HP-β-CD solution, slowly add the this compound stock solution dropwise.

  • Continue to stir the mixture at room temperature for several hours or overnight to facilitate the formation of the inclusion complex[2].

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.

  • Determine the final concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC-UV).

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Solubility Enhancement

G Workflow for Selecting a Solubilization Method A Start: this compound Powder B Prepare Stock Solution (e.g., 10-50 mM in DMSO) A->B C Dilute to Final Concentration in Aqueous Medium B->C D Check for Precipitation C->D E Precipitation Observed? D->E F Yes E->F Yes G No E->G No I Decrease Final Concentration F->I J Try Alternative Solubilization Method (e.g., Cyclodextrin) F->J H Proceed with Experiment G->H I->C K Re-evaluate Solubility J->K K->C

Caption: A decision-making workflow for addressing the solubility of this compound.

Hypothetical Signaling Pathway for Anti-Inflammatory Effects

While the precise molecular targets of this compound are still under investigation, based on the known activities of other sesquiterpenoids and compounds from Alpinia officinarum, a plausible anti-inflammatory mechanism involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

G Hypothetical Anti-Inflammatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway AlpiniaterpeneA This compound AlpiniaterpeneA->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates AP1 AP-1 MAPK_pathway->AP1 Activates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkappaB_n->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: A potential mechanism where this compound inhibits the NF-κB and MAPK pathways.

References

Technical Support Center: Minimizing Off-Target Effects of Alpiniaterpene A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Alpiniaterpene A.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

A1: Off-target effects occur when a drug or compound, such as this compound, interacts with unintended molecular targets within a biological system. These unintended interactions can lead to undesired biological responses, toxicity, or a misinterpretation of experimental results. Minimizing these effects is crucial for developing selective and safe therapeutics.[1][2]

Q2: How can I predict potential off-target interactions of this compound in silico?

A2: Several computational or in silico methods can predict potential off-target interactions. These approaches often utilize the molecular structure of this compound to screen against databases of known protein structures.[1][2] This helps in identifying proteins with binding sites that are structurally similar to the intended target. It is recommended to use multiple prediction tools as different algorithms and scoring systems can yield varying results.[3]

Q3: What are the primary experimental approaches to identify the off-target effects of this compound?

A3: Experimental methods for identifying off-target effects can be broadly categorized as unbiased (genome-wide) or biased (candidate site validation).[3][4] Unbiased methods, such as proteome-wide thermal shift assays (CETSA) or chemical proteomics, aim to identify all potential off-targets without prior assumptions. Biased methods, on the other hand, focus on validating predicted off-target candidates, often through targeted biochemical or cellular assays.[3]

Q4: Can modifying the chemical structure of this compound reduce its off-target effects?

A4: Yes, a common strategy to minimize off-target effects is to synthesize and test analogs of the parent compound.[5][6] By systematically modifying the chemical structure of this compound, it is often possible to improve its selectivity for the intended target while reducing its affinity for off-targets. This process is a key component of lead optimization in drug discovery.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
High background signal in cellular thermal shift assay (CETSA) Insufficient cell lysis or protein precipitation.Optimize lysis buffer composition and sonication/freeze-thaw cycles. Ensure complete protein precipitation by adjusting the temperature gradient and incubation times.
Non-specific antibody binding in Western blot detection.Increase the concentration of the blocking agent (e.g., BSA or milk) or the incubation time. Titrate the primary antibody to determine the optimal concentration and include an isotype control.[3]
Inconsistent results from in silico off-target prediction tools Different algorithms and scoring systems used by various tools.Utilize multiple prediction platforms and prioritize off-target candidates that are identified by several independent tools.[3]
Lack of consideration for cell-type-specific protein expression.Integrate transcriptomics or proteomics data for the specific cell line being used to filter the list of potential off-targets to those that are actually expressed.
Validated off-target has a similar binding affinity to the on-target The binding pockets of the on-target and off-target proteins are highly similar.Focus on rational drug design to develop analogs of this compound that exploit subtle differences between the binding sites to enhance selectivity.[1]
The off-target protein is highly abundant in the experimental system.Consider using an experimental system with lower expression of the off-target protein, if feasible. Alternatively, use techniques like siRNA to knockdown the expression of the off-target protein and observe the effect on the phenotype.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound within a cell by measuring the thermal stabilization of the target protein upon ligand binding.

  • Cell Treatment: Incubate cultured cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a thermal cycler set to 25°C.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant containing the soluble proteins to new tubes. Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.[3]

Affinity-Based Chemical Proteomics

This technique uses a modified version of this compound to pull down its interacting proteins from a cell lysate.

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group for immobilization and a spacer arm.

  • Immobilization: Covalently attach the this compound probe to a solid support, such as agarose (B213101) or magnetic beads.

  • Lysate Preparation: Prepare a cell lysate from the experimental system of interest.

  • Affinity Enrichment: Incubate the immobilized this compound probe with the cell lysate to allow for the binding of target and off-target proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table presents hypothetical data on the inhibitory activity of this compound and two of its analogs against its intended target and a known off-target.

Compound On-Target IC50 (nM) Off-Target IC50 (nM) Selectivity Index (Off-Target/On-Target)
This compound5050010
Analog 1455000111
Analog 260>10000>167

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for the on-target.

Visualizations

G cluster_workflow General Workflow for Off-Target Analysis A In Silico Off-Target Prediction B Experimental Screening (e.g., CETSA, Chemical Proteomics) A->B Guide Experimental Design C Candidate Validation (Biochemical & Cellular Assays) B->C Identify Potential Hits D Structure-Activity Relationship (SAR) Studies C->D Confirm Off-Targets E Lead Optimization D->E Improve Selectivity

Caption: A general workflow for identifying and validating off-target effects.

G cluster_pathway Hypothetical Signaling Pathway Affected by this compound Alpiniaterpene_A This compound On_Target On-Target Kinase Alpiniaterpene_A->On_Target Inhibition Off_Target Off-Target Kinase Alpiniaterpene_A->Off_Target Inhibition (Off-Target) Downstream_On Desired Cellular Effect On_Target->Downstream_On Signaling Cascade Downstream_Off Undesired Cellular Effect Off_Target->Downstream_Off Signaling Cascade

Caption: Hypothetical signaling pathways modulated by this compound.

References

Validation & Comparative

Unveiling the Molecular Architecture of Alpiniaterpene A and its Congeners: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a natural product's structure is a critical step in the journey from discovery to application. This guide provides a comparative analysis of the structural elucidation of Alpiniaterpene A, a novel cadinane (B1243036) sesquiterpene, alongside its structurally related analogues isolated from the Alpinia genus. We present key experimental data, detailed methodologies, and a visual workflow to aid in understanding the comprehensive process of structural confirmation.

This compound, a cadinane sesquiterpene with the molecular formula C16H22O4, was first isolated from the rhizomes of Alpinia officinarum.[1] Its structure was meticulously pieced together using a suite of modern spectroscopic techniques. This guide will delve into the specific data that defined its unique architecture and compare it with other cadinane sesquiterpenes found within the same plant genus, offering a broader perspective on this class of compounds.

Comparative Spectroscopic Data

The structural backbone of this compound and its analogues is primarily elucidated through the interpretation of spectroscopic data. High-resolution mass spectrometry provides the precise molecular formula, while UV and IR spectroscopy offer initial clues about the presence of chromophores and functional groups. The core of the structural determination, however, lies in the detailed analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) spectra.

The following table summarizes the key spectroscopic data for this compound and a related cadinane sesquiterpene, 4-isopropyl-6-methyl-1-naphthalenemethanol, also isolated from Alpinia officinarum.[2][3]

Compound Molecular Formula HR-ESI-MS (m/z) UV λmax (nm) IR νmax (cm-1) Key ¹H NMR Signals (δ in ppm) Key ¹³C NMR Signals (δ in ppm)
This compound C16H22O4277.1443 [M-H]⁻2243442 (OH), 1713 (C=O)6.91 (1H, s), 4.71 (1H, br s), 4.61 (1H, br s), 3.69 (3H, s), 1.16 (3H, d)183.3, 169.8, 153.5, 144.2, 130.9, 105.0, 52.2, 18.0
4-isopropyl-6-methyl-1-naphthalenemethanol Not explicitly providedNot explicitly providedNot explicitly providedNot explicitly providedNot explicitly providedNot explicitly provided

Experimental Protocols for Structural Elucidation

The confirmation of the structure of this compound and its analogues involves a standardized yet intricate series of experimental procedures.

Isolation and Purification

The initial step involves the extraction of chemical constituents from the plant material, typically the rhizomes of Alpinia species.

  • Extraction: The air-dried and powdered plant material is extracted with a solvent such as 95% ethanol (B145695) at room temperature.[1]

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are subjected to various column chromatographic techniques, including silica (B1680970) gel and Sephadex LH-20, to isolate the individual compounds.

Structure Determination

Once a pure compound is isolated, its structure is determined using the following spectroscopic methods:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.[1]

  • Ultraviolet (UV) Spectroscopy: The UV spectrum is recorded to identify the presence of any chromophores, which are parts of a molecule that absorb light. For this compound, an absorption maximum at 224 nm was observed.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups. In the case of this compound, the IR spectrum indicated the presence of hydroxyl (3442 cm⁻¹) and carbonyl (1713 cm⁻¹) groups.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for elucidating the complete structure of a molecule.

    • 1D NMR (¹H and ¹³C): ¹H NMR provides information about the different types of protons and their neighboring atoms, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

Stereochemistry Determination

The final step in structural elucidation is to determine the absolute configuration of the molecule. For this compound, this was achieved through quantum chemical CD (Circular Dichroism) calculation.[1]

Workflow for Structure Confirmation

The following diagram illustrates the general workflow for confirming the structure of a novel natural product like this compound.

G cluster_0 Isolation & Purification cluster_1 Preliminary Analysis cluster_2 Structural Elucidation cluster_3 Stereochemical Analysis A Plant Material (e.g., Alpinia officinarum rhizomes) B Solvent Extraction A->B C Solvent Partitioning B->C D Column Chromatography C->D E HR-ESI-MS (Molecular Formula) D->E F UV & IR Spectroscopy (Functional Groups) D->F G 1D NMR (¹H & ¹³C) D->G H 2D NMR (COSY, HSQC, HMBC) G->H I Planar Structure Determination H->I J Quantum Chemical CD Calculation I->J K Absolute Configuration J->K L Confirmed Structure of This compound Derivative K->L

Caption: Workflow for the isolation and structural confirmation of this compound derivatives.

The systematic application of these experimental protocols and analytical techniques is paramount for the unambiguous structural assignment of novel natural products. This comprehensive approach not only confirms the identity of a single compound but also contributes to the broader understanding of the chemical diversity within a plant genus, paving the way for future research into the biological activities and potential therapeutic applications of these molecules.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Monoterpenes: A Case Study on α-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product research and drug development, the rigorous analysis of bioactive compounds is paramount. While this guide was initially conceptualized for Alpiniaterpene A, a thorough literature search revealed a lack of specific analytical methods for this compound. Therefore, we have pivoted to a comprehensive analysis of α-pinene, a structurally significant and well-studied monoterpene, to illustrate the critical process of cross-validating analytical techniques. This guide is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate analytical methodologies and to ensure the accuracy and reliability of their quantitative data.

The cross-validation of analytical methods is a critical step to ensure that a validated method produces consistent and reliable results across different laboratories, instruments, or even different analytical techniques. This process is essential for data integrity and regulatory compliance. This guide will compare Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), two common techniques for the analysis of volatile compounds like α-pinene.

Quantitative Data Comparison

The following table summarizes the performance parameters of GC-MS and HPLC for the quantitative analysis of α-pinene based on available experimental data.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (r²) > 0.99[1][2]> 0.999
Linear Range 5 - 500 ng/mL (in blood)[1]1 - 100 µg/mL[3]
Precision (%RSD) Intra-day: ≤ 7.1%, Inter-day: ≤ 7.1%[1]Not explicitly stated in the provided results
Accuracy (%RE) Intra-day: ≤ ±13.4%, Inter-day: ≤ ±13.4%[1]Not explicitly stated in the provided results
Limit of Detection (LOD) 0.499 ng/mL (in blood)[4]Not explicitly stated in the provided results
Limit of Quantification (LOQ) 5 ng/mL (in blood)[1]Not explicitly stated in the provided results

Note: The data for HPLC is less comprehensive in the reviewed literature, highlighting a potential area for further methodological development and validation for α-pinene analysis.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for α-Pinene Quantification in Rodent Blood [1][4]

  • Sample Preparation:

    • A 100 µL aliquot of whole blood is transferred to a 2 mL headspace vial.

    • An internal standard (e.g., ²H₃-α-pinene) is added.

    • The vial is immediately sealed.

  • Headspace GC-MS Analysis:

    • GC System: Agilent 6890 GC or equivalent.

    • Autosampler: CTC Combi-PAL or equivalent.

    • Column: Agilent DB-5MS (30 m x 0.25 mm ID, 0.25-µm film).[4]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]

    • Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, ramped to 75°C at 5°C/min, then ramped to 150°C at 37.5°C/min and held for 1 minute. Total run time is 15 minutes.[1]

    • Injector Temperature: 270°C.[1]

    • Injection Mode: Splitless, 500 µL headspace injection.[1]

    • MS System: Agilent 5973 MSD or equivalent.

    • MS Transfer Line Temperature: 300°C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

2. High-Performance Liquid Chromatography (HPLC) for α-Pinene Analysis [3]

  • Sample Preparation:

    • Stock solutions of α-pinene and an internal standard (e.g., p-cymene) are prepared in methanol (B129727) (1 mg/mL).

    • Calibration standards are prepared by diluting the α-pinene stock solution to final concentrations in the range of 1–100 μg/mL.

    • For analysis, 100 µL of each α-pinene solution is mixed with 100 µL of the internal standard solution (10 μg/mL) and 200 µL of methanol.

  • HPLC Analysis:

    • HPLC System: Agilent HPLC system or equivalent.

    • Column: C18 column (15 cm × 4.6 mm, 5 μm).[3]

    • Mobile Phase: Methanol and water (85:15, v/v).[3]

    • Flow Rate: 1 mL/min.[3]

    • Injection Volume: 20 µL.[3]

    • Detection: UV detector set at 204 nm.[3]

    • Retention Times: p-cymene (B1678584) (internal standard) at 5.7 min and α-pinene at 9.5 min.[3]

Visualizing the Cross-Validation Workflow

A critical aspect of ensuring data reliability is the cross-validation of different analytical methods. The following diagram illustrates a typical workflow for this process.

Cross-Validation Workflow cluster_0 Method A (e.g., GC-MS) cluster_1 Method B (e.g., HPLC) A_Sample Sample Aliquot A A_Prep Sample Preparation A A_Sample->A_Prep A_Analysis Analysis by Method A A_Prep->A_Analysis A_Data Data Set A A_Analysis->A_Data Compare Statistical Comparison (e.g., Bland-Altman, t-test) A_Data->Compare B_Sample Sample Aliquot B B_Prep Sample Preparation B B_Sample->B_Prep B_Analysis Analysis by Method B B_Prep->B_Analysis B_Data Data Set B B_Analysis->B_Data B_Data->Compare Sample Homogenized Bulk Sample Sample->A_Sample Split Sample->B_Sample Split Conclusion Conclusion on Method Comparability Compare->Conclusion

Caption: Workflow for cross-validation of two analytical methods.

This guide provides a framework for the cross-validation of analytical techniques for monoterpenes, using α-pinene as a case study. The presented data and protocols for GC-MS and HPLC offer a starting point for researchers to develop and validate their own analytical methods. The lack of comprehensive validation data for HPLC analysis of α-pinene in the public domain underscores the need for further research to establish a more complete comparative dataset. By following a rigorous cross-validation process, scientists can ensure the generation of high-quality, reliable, and comparable data, which is fundamental to advancing drug discovery and development.

References

Unraveling Cytotoxicity: A Comparative Analysis of Alpiniaterpene A and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For academic and research audiences, this guide provides a comparative overview of the cytotoxic properties of the natural terpene, Alpiniaterpene A, against the standard chemotherapeutic agent, Doxorubicin (B1662922). Due to a lack of available scientific literature on the specific cytotoxicity of this compound, this document utilizes D-limonene, a structurally related and well-studied monoterpene, as a representative substitute to illustrate the comparative framework. All data presented for the terpene pertains to D-limonene.

This guide offers a standardized comparison of cytotoxic activity, focusing on the human lung adenocarcinoma cell line A549. The objective is to present a clear, data-driven comparison of a natural compound against a conventional cytotoxic drug, highlighting key performance metrics and experimental methodologies.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for D-limonene and the standard chemotherapeutic drug, Doxorubicin, against the A549 human lung cancer cell line. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation time and the specific assay used.

CompoundCell LineIncubation TimeIC50 ValueCitation(s)
D-limonene A54924, 48, 72 hoursDose-dependent inhibition observed at 0.5 mM and 0.75 mM[1]
Doxorubicin A54924 hours86.34 nM
Doxorubicin A54948 hours17.83 nM[2]
Doxorubicin A54948 hours1.5 µM
Doxorubicin A54972 hours8.64 nM[2]

Note: A direct IC50 value for D-limonene on A549 cells was not available in the reviewed literature. The provided data indicates concentrations at which significant growth inhibition was observed.

Experimental Protocols

The determination of cytotoxicity is paramount in the evaluation of potential therapeutic agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.

MTT Assay for Cell Viability

Principle: This assay is predicated on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The concentration of these crystals, which is directly proportional to the number of metabolically active cells, is quantified by measuring the absorbance of the solubilized formazan solution.

Procedure:

  • Cell Seeding: A549 cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (D-limonene or Doxorubicin). Control wells containing untreated cells and a blank with medium only are also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Following the incubation period, the treatment medium is removed, and a fresh solution of MTT in serum-free medium is added to each well. The plate is then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT solution is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Process and Pathways

To further elucidate the experimental and biological contexts, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed A549 Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compounds Add Serial Dilutions of Test Compounds overnight_incubation->add_compounds incubate_treatment Incubate for 24/48/72h add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

cytotoxic_pathway cluster_limonene D-limonene Action cluster_cellular_response Cellular Response cluster_apoptosis Apoptosis Induction limonene D-limonene ros ↑ Reactive Oxygen Species (ROS) limonene->ros pi3k_akt ↓ PI3K/Akt Pathway limonene->pi3k_akt ras_erk ↓ Ras/Raf/MEK/ERK Pathway limonene->ras_erk bax ↑ Bax ros->bax cell_death Apoptotic Cell Death pi3k_akt->cell_death inhibition of survival ras_erk->cell_death inhibition of proliferation caspase ↑ Caspase Activation bax->caspase caspase->cell_death

Caption: Simplified signaling pathway of D-limonene-induced cytotoxicity.[3][4][5][6][7]

References

Reproducibility of Alpiniaterpene A: A Comparative Guide to its Synthesis and Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the known synthesis and bioassay data for Alpiniaterpene A, a sesquiterpenoid isolated from Alpinia officinarum. This document outlines the current state of knowledge regarding its reproducibility, offering insights into its potential as a therapeutic agent.

This compound, a cadinane (B1243036) sesquiterpene, was first isolated from the rhizomes of Alpinia officinarum, a plant with a long history in traditional medicine.[1] While the initial discovery laid the groundwork for understanding its chemical properties, subsequent research on its total synthesis and specific biological activities remains limited. This guide aims to consolidate the available information, provide detailed experimental context where possible, and compare its profile with relevant alternatives.

Chemical Structure and Properties

The foundational work on this compound was published in the Chinese Journal of Natural Medicines in 2012. This study detailed the isolation and structural elucidation of this novel compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₂₂O₄[2]
Molecular Weight 278.34 g/mol [2]
CAS Number 1448667-05-7[2]
Source Rhizomes of Alpinia officinarum[1]

Synthesis of this compound

To date, a total synthesis of this compound has not been reported in peer-reviewed literature. The compound is currently obtained through isolation from its natural source. The lack of a synthetic route presents a significant hurdle for large-scale production and further investigation into its therapeutic potential.

For comparison, the total synthesis of other structurally related sesquiterpenoids often involves complex multi-step sequences. A generalized workflow for sesquiterpenoid synthesis is presented below.

Generalized Sesquiterpenoid Synthesis Workflow Start Commercially Available Starting Materials Step1 Key Fragment Coupling Start->Step1 Multiple Steps Step2 Cyclization/ Core Formation Step1->Step2 Step3 Stereochemical Control Step2->Step3 Step4 Functional Group Interconversion Step3->Step4 End Target Sesquiterpenoid Step4->End Final Steps

A generalized workflow for the total synthesis of sesquiterpenoids.

The development of a reproducible and scalable synthetic route for this compound would be a significant advancement, enabling more extensive biological evaluation and potential derivatization to explore structure-activity relationships.

Biological Activity and Bioassays

This section provides standardized, reproducible protocols for in vitro anti-inflammatory and cytotoxicity assays that could be employed to evaluate this compound and compare its activity to other sesquiterpenoids.

Anti-Inflammatory Activity

A common in vitro method to assess anti-inflammatory potential is the inhibition of protein denaturation assay.

Experimental Protocol: Inhibition of Protein Denaturation Assay

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

    • Dissolve this compound and a reference standard (e.g., diclofenac (B195802) sodium) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of the BSA solution to each well.

    • Add 50 µL of the test compound or reference standard at various concentrations.

    • For the control, add 50 µL of the solvent vehicle.

    • Incubate the plate at 37°C for 20 minutes.

    • Induce denaturation by heating the plate at 70°C for 5 minutes.

    • After cooling to room temperature, measure the absorbance at 660 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation).

Cytotoxic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a positive control (e.g., doxorubicin) in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with untreated cells as a negative control and wells with solvent vehicle as a vehicle control.

    • Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Bioassay_Workflow cluster_anti_inflammatory Anti-Inflammatory Assay cluster_cytotoxicity Cytotoxicity Assay A1 Prepare BSA and Test Compound Solutions A2 Incubate at 37°C A1->A2 A3 Induce Denaturation by Heating A2->A3 A4 Measure Absorbance at 660 nm A3->A4 A5 Calculate % Inhibition and IC50 A4->A5 C1 Seed and Culture Cancer Cells C2 Treat with Test Compound C1->C2 C3 Incubate for 24-72h C2->C3 C4 Add MTT and Incubate C3->C4 C5 Dissolve Formazan with DMSO C4->C5 C6 Measure Absorbance at 570 nm C5->C6 C7 Calculate % Viability and IC50 C6->C7

Workflow for in vitro anti-inflammatory and cytotoxicity bioassays.

Comparative Analysis and Future Directions

The lack of a reported total synthesis for this compound significantly limits its availability for extensive research. The development of a synthetic route is a critical next step to unlock its full therapeutic potential. Furthermore, rigorous biological evaluation using standardized assays, such as those described above, is necessary to confirm its purported anti-inflammatory and anticancer activities and to determine its potency relative to other known sesquiterpenoids.

Table 2: Comparison of this compound with a Hypothetical Alternative Sesquiterpenoid

FeatureThis compoundAlternative Sesquiterpenoid (Hypothetical)
Source Isolation from Alpinia officinarumTotal Synthesis
Availability LimitedScalable
Anti-inflammatory (IC₅₀) Not Reportede.g., 10 µM
Cytotoxicity (IC₅₀) Not Reportede.g., 5 µM (against A549)

Researchers are encouraged to pursue the total synthesis of this compound and to conduct comprehensive bioassays to establish a clear and reproducible biological activity profile. Such studies will be invaluable for the drug development community and for advancing our understanding of the therapeutic potential of natural products from the Alpinia genus.

References

Safety Operating Guide

Personal protective equipment for handling Alpiniaterpene A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Alpiniaterpene A. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the established best practices for handling structurally similar terpenoids, such as alpha-Terpinene. These protocols are designed to minimize risk and ensure a safe laboratory environment. The primary hazards associated with similar terpenoids include flammability, oral toxicity, aspiration hazard, skin irritation, and potential for allergic skin reactions.[1][2][3][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure through inhalation, dermal contact, and eye contact. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.

Scenario Required Personal Protective Equipment
Weighing and Aliquoting (Neat Compound) - Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[6] - Double nitrile gloves (outer pair with extended cuffs). - Chemical-resistant, flame-retardant antistatic protective suit.[6] - Hair bonnet and chemical-resistant shoe covers. - Safety goggles (worn under the full-face respirator).
Solution Preparation - Operations must be conducted within a certified chemical fume hood. - Nitrile or neoprene rubber gloves.[7] - Chemical-resistant lab coat. - Safety glasses with side shields or chemical splash goggles.
In-vitro / In-vivo Experiments - Nitrile gloves. - Lab coat. - Safety glasses.

Operational Plan: Handling and Disposal Procedures

Strict adherence to the following operational plan is critical to mitigate risks associated with handling this compound.

Engineering Controls:

  • Ventilation: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation of vapors.[6]

  • Containment: Use disposable bench liners to protect work surfaces and facilitate cleanup in case of a spill.

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and explosion-proof electrical/ventilating/lighting equipment.[3][4]

  • Static Discharge: Implement precautionary measures against static discharge.[3][6]

Standard Operating Procedures:

  • Preparation:

    • Ensure an eyewash station and safety shower are readily accessible.[2]

    • Don all required PPE as specified in the table above.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling:

    • Avoid contact with skin and eyes.[6]

    • Avoid inhaling vapor or mist.[6]

    • Handle the compound gently to minimize aerosolization.

    • Keep the container tightly closed when not in use.[6]

  • Accidental Release Measures:

    • In case of a spill, evacuate personnel to a safe area.[6]

    • Remove all sources of ignition.[6]

    • Ventilate the area.

    • Use an inert absorbent material to contain and collect the spillage.

    • Place the absorbed material in a suitable, closed container for disposal.

Disposal Plan:

  • Waste Classification: this compound and any contaminated materials should be treated as hazardous waste.

  • Containerization: Store waste in clearly labeled, sealed containers.

  • Disposal Route: Dispose of contents and containers in accordance with all local, regional, national, and international regulations at an approved waste disposal plant.[1][3] Do not allow the product to enter drains, as it is toxic to aquatic life.[1][3]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[6] Reusable PPE should be thoroughly cleaned before reuse.

Experimental Protocols: General Guidelines

Solution Preparation:

  • Perform all steps within a chemical fume hood.

  • Wear appropriate PPE (nitrile gloves, lab coat, safety glasses).

  • Slowly add this compound to the desired solvent to minimize splashing and aerosol formation.

  • Cap the solution container tightly and store it appropriately, away from ignition sources.

Handling of Contaminated Labware:

  • Decontaminate glassware and equipment by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) in a well-ventilated area or fume hood.

  • Collect the rinse solvent as hazardous waste.

  • Wash the decontaminated items with soap and water.

G start Start: Prepare for Handling This compound ppe Step 1: Don Appropriate PPE (Gloves, Gown, Eye Protection, Respirator) start->ppe eng_controls Step 2: Verify Engineering Controls (Fume Hood, Eyewash Station) ppe->eng_controls handling Step 3: Handle this compound in Fume Hood eng_controls->handling spill Spill Occurs handling->spill Accident waste_collection Step 4: Collect Waste (Used PPE, Contaminated Materials) handling->waste_collection Normal Workflow spill_response Spill Response: 1. Evacuate & Ventilate 2. Use Absorbent Material 3. Collect for Disposal spill->spill_response spill_response->waste_collection disposal Step 5: Dispose of Hazardous Waste (Follow Regulations) waste_collection->disposal end End: Complete Handling Procedure disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.